

ABTS Diammonium Salt: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *ABTS diammonium salt*

Cat. No.: *B7949024*

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This technical guide provides an in-depth overview of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, commonly known as **ABTS diammonium salt**. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, and its principal applications as a versatile chromogenic substrate in biochemical assays.

Core Properties of ABTS Diammonium Salt

ABTS diammonium salt is a water-soluble chemical compound widely utilized in various laboratory procedures. Its key quantitative properties are summarized below for easy reference.

Property	Value	References
Molecular Weight	548.68 g/mol	[1][2][3][4]
Chemical Formula	C ₁₈ H ₂₄ N ₆ O ₆ S ₄	[1][4][5]
CAS Number	30931-67-0	[1][2][3][6]
Purity	≥98% (HPLC)	[2][6]
Appearance	Faint green to yellow powder	
Solubility	Water (10 mg/ml), DMSO (10 mg/ml)	
Storage Temperature	2-8°C	[2]

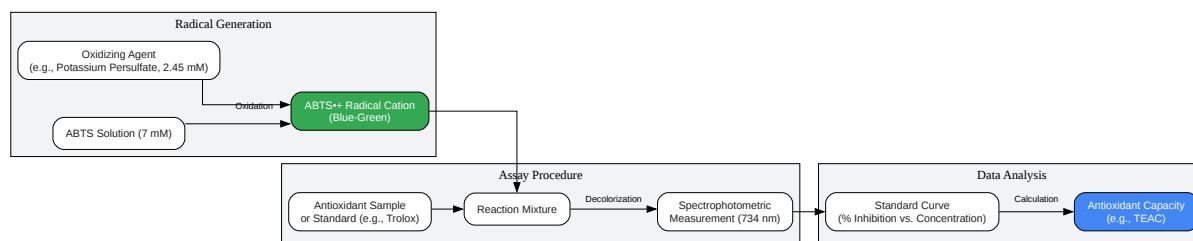
Key Applications in Research and Development

ABTS diammonium salt is a pivotal reagent in two primary types of assays: the determination of total antioxidant capacity and as a substrate in Enzyme-Linked Immunosorbent Assays (ELISA).

Total Antioxidant Capacity (TAC) Assay

The ABTS assay is a widely adopted method for measuring the total antioxidant capacity of various samples, including natural products, pharmaceuticals, and food ingredients.[6] The principle of this assay is centered on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+).[6]

The experimental workflow for the ABTS antioxidant assay is depicted below:



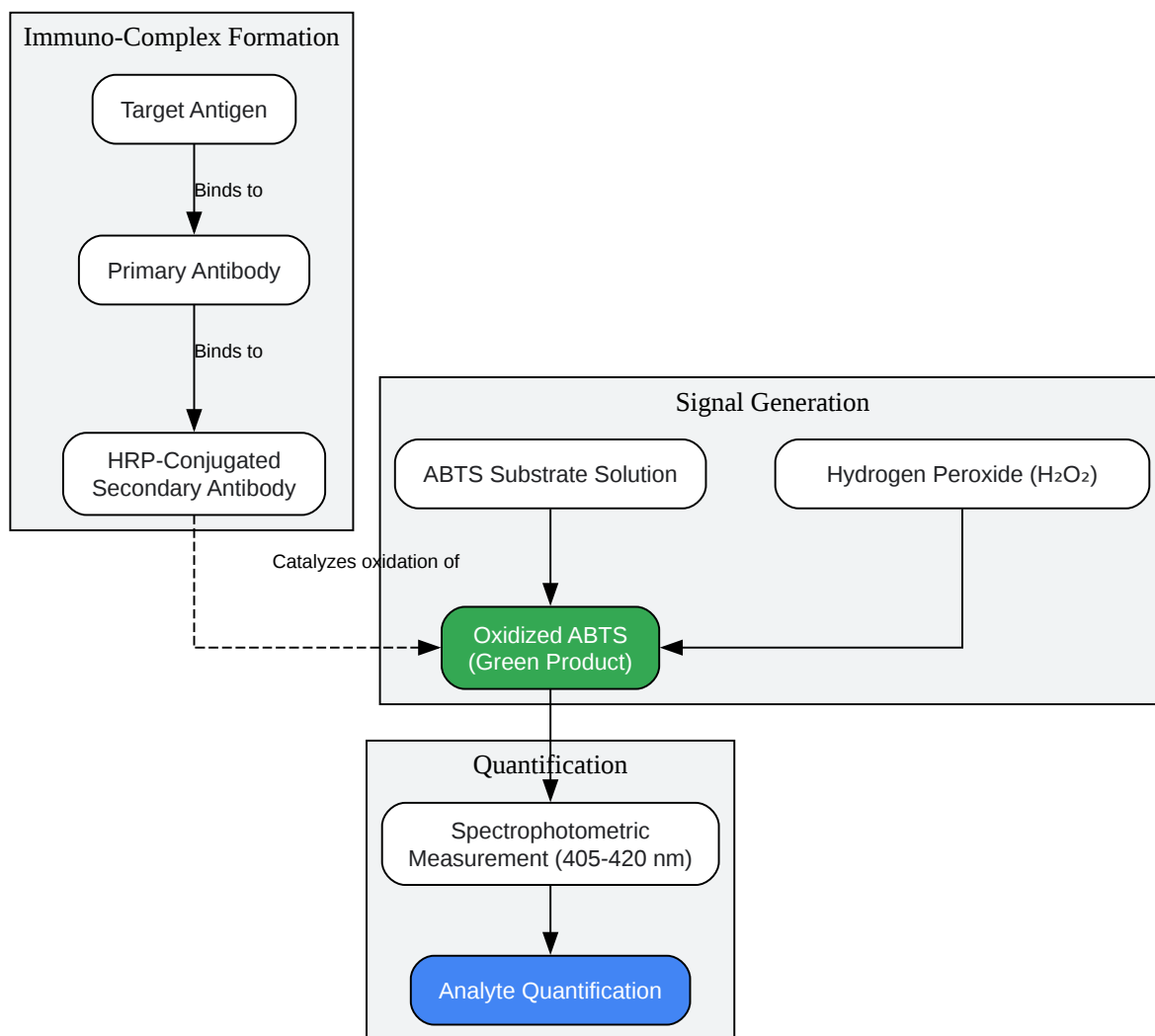
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Experimental workflow for the ABTS antioxidant assay.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, ABTS serves as a chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies.^[7] The oxidation of ABTS by HRP in the presence of hydrogen peroxide produces a soluble green end product.^{[6][7]} The intensity of the color is proportional to the amount of HRP present, which in turn corresponds to the quantity of the target analyte.

The logical relationship in an ELISA using an ABTS substrate is illustrated in the following diagram:



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Logical workflow of an ELISA using an ABTS substrate.

Experimental Protocols

ABTS Total Antioxidant Capacity Assay Protocol

This protocol is adapted from widely used methods for determining the antioxidant capacity of a sample.^[1]

1. Reagent Preparation:

- **ABTS Stock Solution (7 mM):** Dissolve 38.4 mg of **ABTS diammonium salt** in 10 mL of deionized water.^[6]
- **Potassium Persulfate Solution (2.45 mM):** Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
- **ABTS•+ Working Solution:** Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.^[6] This allows for the complete generation of the radical cation.
- **Diluted ABTS•+ Solution:** Before use, dilute the ABTS•+ working solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.^[8]

2. Assay Procedure:

- Prepare a series of dilutions of the antioxidant standard (e.g., Trolox) and the test samples.^[6]
- Add a small volume (e.g., 10 μ L) of the standard or sample to a microplate well or cuvette.^[2]
- Add a larger volume (e.g., 200 μ L) of the diluted ABTS•+ solution to each well.^[2]
- Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).^[3]
- Measure the absorbance at 734 nm using a spectrophotometer.^[3]

3. Data Analysis:

- Calculate the percentage inhibition of the ABTS•+ radical for each standard and sample.

- Plot a standard curve of percentage inhibition versus the concentration of the antioxidant standard.[\[6\]](#)
- Determine the antioxidant capacity of the samples by comparing their percentage inhibition to the standard curve. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[\[6\]](#)

ELISA Protocol using ABTS Substrate

This protocol outlines the general steps for using ABTS as a chromogenic substrate in a sandwich ELISA.

1. Reagent Preparation:

- Coating Buffer: (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
- Wash Buffer: PBS with 0.05% Tween-20.
- Blocking Buffer: 1% BSA in PBS.
- Substrate Buffer: 100 mM phosphate-citrate buffer, pH 5.0.[\[9\]](#)
- ABTS Substrate Solution: Immediately before use, dissolve an ABTS tablet or powder in the substrate buffer to the desired concentration (e.g., 1 mM) and add hydrogen peroxide (e.g., 1 μ L of 30% H_2O_2 per mL of substrate solution).[\[7\]](#)[\[9\]](#)
- Stop Solution: 1% Sodium Dodecyl Sulfate (SDS).[\[9\]](#)

2. Assay Procedure:

- Coat a 96-well microplate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
- Wash the plate three times with wash buffer.
- Block the plate with blocking buffer for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.

- Add the standards and samples to the wells and incubate for 2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add the detection antibody and incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
- Add 100 μ L of the freshly prepared ABTS substrate solution to each well.[\[10\]](#)
- Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.[\[10\]](#)
- Stop the reaction by adding 100 μ L of stop solution to each well.[\[9\]](#)
- Measure the absorbance at 405-420 nm using a microplate reader.[\[10\]](#)

3. Data Analysis:

- Generate a standard curve by plotting the absorbance values against the concentrations of the standards.
- Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.

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